molecular formula C3H3Na5O10P2 B586496 2,3-Diphospho-Glyceric Acid Pentasodium CAS No. 1287756-01-7

2,3-Diphospho-Glyceric Acid Pentasodium

Cat. No.: B586496
CAS No.: 1287756-01-7
M. Wt: 375.943
InChI Key: KPRMRMXBVAUXKZ-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diphospho-Glyceric Acid Pentasodium is a metabolite of glycolysis found within human erythrocytes. It is produced by the enzyme 2,3-diphosphoglycerate mutase as an alternative to the glycolytic pathway. This compound plays a crucial role in regulating hemoglobin’s oxygen-binding affinity by binding to hemoglobin and reducing its oxygenation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphospho-Glyceric Acid Pentasodium involves the phosphorylation of glyceric acid. The reaction typically requires phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions to ensure the formation of the diphosphate ester. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphospho-Glyceric Acid Pentasodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphoric acid derivatives, monophosphate esters, and substituted glyceric acid compounds .

Mechanism of Action

2,3-Diphospho-Glyceric Acid Pentasodium exerts its effects by binding to hemoglobin and reducing its affinity for oxygen. This binding stabilizes the deoxygenated form of hemoglobin, facilitating the release of oxygen at tissue sites. The compound acts as an allosteric regulator, influencing the oxygen-binding capacity of hemoglobin and thus playing a vital role in oxygen transport and delivery .

Comparison with Similar Compounds

Uniqueness: 2,3-Diphospho-Glyceric Acid Pentasodium is unique due to its dual phosphate groups, which significantly impact its interaction with hemoglobin and its role in oxygen transport. This dual phosphorylation distinguishes it from other glycolytic intermediates and enhances its regulatory functions in erythrocytes .

Biological Activity

2,3-Diphospho-glyceric acid pentasodium (2,3-DPG) is a crucial metabolite in human physiology, primarily known for its role in regulating hemoglobin's oxygen affinity. This compound is a sodium salt of 2,3-diphosphoglyceric acid, which is involved in various biological processes, particularly in red blood cells (RBCs). This article explores the biological activity of 2,3-DPG, its enzymatic interactions, physiological effects, and potential therapeutic applications.

Overview of this compound

2,3-DPG is synthesized from 1,3-bisphosphoglycerate through the action of bisphosphoglycerate mutase and plays a vital role in the glycolytic pathway. It exists at high concentrations in erythrocytes and functions as an allosteric effector that modulates hemoglobin's oxygen-binding properties. This compound facilitates oxygen release from hemoglobin to tissues that require it most, particularly under conditions of hypoxia or increased metabolic demand .

Enzymatic Interactions

The biological activity of 2,3-DPG is mediated by several enzymes:

  • Bisphosphoglycerate Mutase (BPGM) : Converts 1,3-bisphosphoglycerate to 2,3-DPG. It plays a critical role in regulating the levels of 2,3-DPG in RBCs.
  • Bisphosphoglycerate Phosphatase : Catalyzes the dephosphorylation of 2,3-DPG to produce 3-phosphoglycerate. This reaction is essential for maintaining the balance of glycolytic intermediates and energy production .

Table: Enzymatic Reactions Involving 2,3-DPG

EnzymeReaction DescriptionGene NameUniprot ID
Bisphosphoglycerate MutaseConverts 1,3-BPG to 2,3-DPGBPGMP07738
Bisphosphoglycerate PhosphataseConverts 2,3-DPG to 3-PGMINPP1Q9UNW1

Physiological Effects

The primary physiological effect of 2,3-DPG is its ability to decrease hemoglobin's affinity for oxygen. This mechanism is crucial during various physiological states:

  • Hypoxia : In conditions where oxygen levels are low (e.g., chronic respiratory diseases), RBCs increase their intracellular concentration of 2,3-DPG to enhance oxygen delivery to tissues .
  • High Altitude : At high altitudes where oxygen availability is reduced, increased levels of 2,3-DPG facilitate greater oxygen release from hemoglobin .
  • Fetal-Maternal Oxygen Transfer : Fetal blood has lower levels of 2,3-DPG compared to maternal blood. This difference enhances oxygen uptake by fetal blood in the placenta .

Case Studies and Research Findings

  • Regulation of Oxygen Affinity : A study demonstrated that modulation of phosphatase/synthase activities could directly regulate the levels of 2,3-DPG in erythrocytes. Increased levels were associated with a rightward shift in the oxygen-hemoglobin dissociation curve .
  • Impact on Malaria Parasites : Research showed that synthetic forms of 2,3-DPG inhibited the growth of Plasmodium falciparum, suggesting potential applications in treating malaria by disrupting parasite metabolism without affecting host cells .

Properties

IUPAC Name

pentasodium;2,3-diphosphonatooxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRMRMXBVAUXKZ-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Na5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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